molecular formula C₂₀H₃₀O B132513 Dehydroabietinol CAS No. 3772-55-2

Dehydroabietinol

Cat. No. B132513
CAS RN: 3772-55-2
M. Wt: 286.5 g/mol
InChI Key: WSKGRAGZAQRSED-UHFFFAOYSA-N
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Description

Dehydroabietinol is a naturally occurring compound that has been isolated from various plant species. It is a diterpene that has been found in the aerial parts of Calceolaria ascendens and Hyptis suaveolens, among others . This compound has attracted interest due to its biological activities, including antimalarial and antiproliferative effects .

Synthesis Analysis

The synthesis of dehydroabietinol and its derivatives has been a subject of research, aiming to explore its potential in medical applications. Starting from dehydroabietic acid, researchers have prepared various derivatives, including those with triazole moieties, to enhance biological activity . The synthesis involves the use of click chemistry and other synthetic methods to obtain compounds with high purity and yields . The structural characterisation of these derivatives is typically confirmed by spectroscopic and spectrometric means .

Molecular Structure Analysis

Dehydroabietinol is a diterpene with a characteristic abietane skeleton. The molecular structure has been elucidated using spectroscopic methods, which have provided insights into the functional groups and the overall conformation of the molecule . The structural modifications of dehydroabietic acid, the parent compound of dehydroabietinol, have been extensively studied to understand the structure-activity relationships .

Chemical Reactions Analysis

The chemical reactivity of dehydroabietinol has been explored in the context of its potential biological activities. For instance, the benzylic hydrogen atoms of dehydroabietinal, a related compound, have been subjected to H/D exchange reactions using Pd/H2 catalysis, which is important for labeling studies in systemic acquired resistance research in plants . Additionally, the synthesis of dehydroabietinol derivatives involves reactions that introduce various functional groups to enhance the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dehydroabietinol and its derivatives are influenced by the functional groups present in the molecule. These properties are crucial for the compound's interaction with biological systems and its overall bioactivity. For example, the incorporation of dehydroabietinol into lipid bilayers can induce erythrocyte shape alterations, which correlate with its antimalarial activity . The introduction of different functional groups through synthesis can also affect the solubility, stability, and reactivity of the derivatives, which is important for their application as potential drugs or pesticides .

Relevant Case Studies

Dehydroabietinol has been studied in various biological contexts. In one case, it demonstrated apparent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . Another study focused on the antiproliferative activity of dehydroabietinol derivatives, with some compounds showing significant cytotoxicity against human cancer cell lines . These studies highlight the potential of dehydroabietinol and its derivatives in the development of new therapeutic agents.

Scientific Research Applications

1. Antimalarial Activity Dehydroabietinol, sourced from Hyptis suaveolens, demonstrates inhibitory effects against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. It appears to incorporate into the erythrocyte membrane, potentially altering cell shape and indirectly affecting the host cell, thereby exhibiting its antimalarial properties. However, its exact mechanism and potential indirect effects on host cells necessitate further investigation, emphasizing the need for microscopic examinations to support antimalarial claims for apolar natural products like dehydroabietinol (Ziegler et al., 2002).

2. Source of Novel Compounds Dehydroabietinol is identified as a constituent of Calceolaria ascendens. This compound, along with other derivatives like 19-malonyloxy-dehydroabietinol, is isolated and identified, signifying the potential of dehydroabietinol and its derivatives as sources of novel compounds for various applications (Chamy et al., 1987).

3. Antiproliferative Properties Dehydroabietinol derivatives have been shown to possess antiproliferative properties against various human cell lines, indicating its potential as a therapeutic agent. Notably, certain derivatives exhibit selective antiproliferative effects, highlighting the possibility of targeted therapeutic applications (Pertino et al., 2014).

4. Antiprotozoal Activity Dehydroabietinol and its derivatives have been evaluated for their antiprotozoal activity against pathogens such as Trypanosoma cruzi and Leishmania species. The study notes that the antiparasitic effect of dehydroabietinol derivatives is associated with the linker length between the diterpene and the triazole, presenting a potential avenue for developing new antiparasitic agents (Pertino et al., 2017).

5. Contribution to Bioactive Compound Studies Dehydroabietinol, along with other compounds, has been identified in the leaves of Larix kaempferi. The isolation and characterization of such compounds contribute to the broader understanding and discovery of bioactive compounds with potential therapeutic or industrial applications (Tanaka et al., 1997).

Safety And Hazards

The safety data sheet of Dehydroabietinol can provide information about its safety and hazards .

properties

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKGRAGZAQRSED-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858748
Record name Dehydroabietol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroabietinol

CAS RN

3772-55-2
Record name Dehydroabietol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3772-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroabietol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dehydroabietol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROABIETYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD5Q9VDSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
LM Popova, AN Gorbenko, YV Chernetsova… - Russian Journal of …, 2013 - Springer
New polyfluorinated acylates of diterpene alcohols were prepared by reactions of sodium abietinolate and dihydroabietinolate with perfluoro(2-methyl-3-oxahexanoyl), perfluoro(2,5-…
Number of citations: 2 link.springer.com
R Tanaka, H Ohtsu, S Matsunaga - Phytochemistry, 1997 - Elsevier
… The oleoresin of this tree (-)-ct-cadinol (1) [11] and oplopanone (2) [12], and is used as a raw material for telebin oil production three known diterpene alcohols, dehydroabietinol (3) [7]. …
Number of citations: 78 www.sciencedirect.com
AA Diterpenoids - scholar.archive.org
… Pomiferin A (dehydroabietinol, 14) was also isolated from Juniperus brevifolia (Cupressaceae) leaves and displayed considerable antiproliferative activity against cancer cell lines, …
Number of citations: 0 scholar.archive.org
M Zhu, J Sun, Y Wu, X Ma, F Lei, Q Li… - RSC Medicinal …, 2023 - pubs.rsc.org
In search of more efficacious antitumor agents, a series of novel dehydroabietinol derivatives containing a triazole moiety was synthesized, and evaluated for cytotoxicity against four …
Number of citations: 1 pubs.rsc.org
LF Fieser, WP Campbell - Journal of the American Chemical …, 1939 - ACS Publications
The objective of our work in the resin acid field has been to utilize abieticacid as a starting mate-rial for the synthesis of hydrophenanthrene de-rivatives having a sufficient …
Number of citations: 64 pubs.acs.org
HH Zeiss - Journal of the American Chemical Society, 1951 - ACS Publications
The perhydrol was then used to oxidize sodium sulfite: 2 ml. of perhydrol was mixed with 4 ml. of enriched water, and 1.71 g. of finely powdered anhydrous sodium sulfite added slowly …
Number of citations: 4 pubs.acs.org
HH Zeiss - Journal of the American Chemical Society, 1948 - ACS Publications
… of our study of the resin acids thepreviously reported tertiary resin alcohol, diphenyl-Z-dehydroabietinol (I),1 has been subjected to chromic acid oxidation in glacial acetic acid from which the cyclic …
Number of citations: 4 pubs.acs.org
M Varbanov, S Philippot, MA González-Cardenete - Viruses, 2023 - mdpi.com
The abietane diterpene (+)-ferruginol (1), like other natural and semisynthetic abietanes, is distinguished for its interesting pharmacological properties such as antimicrobial activity, …
Number of citations: 2 www.mdpi.com
MC Chamy, M Piovano, V Gambaro, JA Garbarino… - Phytochemistry, 1987 - Elsevier
… new dehydroabietane derivatives, dehydroabietinol (1) and 19malonyloxy-dehydroabietinol … in petrol, to afford dehydroabietinol (1). 4-epi-dehydroabietic acid (2) [S] and 19-malonyloxy-…
Number of citations: 33 www.sciencedirect.com
ND Phan, AM Omar, S Sun, J Maneenet… - Bioorganic & Medicinal …, 2022 - Elsevier
… to investigate the possibility of dehydroabietinol (5) in … dehydroabietinol (5) is a potent inhibitor of autophagy. In conclusion, inhibition of Akt/mTOR and autophagy by dehydroabietinol …
Number of citations: 6 www.sciencedirect.com

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